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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the
compound identified by CAS number 213316-20-2, chemically known as 1-((tert-
Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid. The structure of this synthetic
amino acid derivative, with the molecular formula C11H17NOa4, is confirmed through a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS). This document details the methodologies for these
key experiments and presents the data in a structured format for clarity and comparative
analysis. The logical workflow of the structural determination process is also visualized.

Compound Identification
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Property Value

CAS Number 213316-20-2
1-((tert-Butoxycarbonyl)amino)cyclopent-3-ene-

IUPAC Name ( ) y- ¥ Jeyelop
1-carboxylic acid
N-Boc-1-amino-cyclopent-3-ene-1-carboxylic

Synonyms ]
acid

Molecular Formula C11H17NOa4[1]

Molecular Weight 227.26 g/mol

SMILES CC(C)(C)OC(=0O)NC1(CC=CC1)C(=0)OI[1]

InChl Key XAUHKCBBMAAOMD-UHFFFAOYSA-N[1]

Structural Elucidation Methodologies

The definitive structure of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
was determined using a suite of modern analytical techniques. The primary methods employed
were Nuclear Magnetic Resonance (NMR) spectroscopy (*H, 13C, and 2D correlation
experiments) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an
organic molecule. For the title compound, a combination of one-dimensional (*H and 13C) and
two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous
assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of
a deuterated solvent, typically Chloroform-d (CDClIs) or Dimethyl Sulfoxide-de (DMSO-ds),
containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube.

» Data Acquisition: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
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o 'H NMR: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of
scans to obtain a good signal-to-noise ratio.

o 13C NMR: Proton-decoupled pulse sequence, spectral width of -10 to 220 ppm.

o COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the
same spin system.

o HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond
proton-carbon correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond)
proton-carbon correlations, which is crucial for connecting different spin systems and
identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or coupled with a liquid chromatography (LC) system.

« lonization: Electrospray ionization (ESI) is a common technique for this type of molecule, and
can be run in both positive and negative ion modes.

e Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the
accurate mass of the molecular ion, which allows for the confirmation of the elemental
formula.

o Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed by selecting the
molecular ion and subjecting it to collision-induced dissociation (CID) to generate a
characteristic fragmentation pattern.

Spectroscopic Data and Interpretation
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While a dedicated publication with the complete raw data for this specific compound is not
publicly available, based on the known structure and data from analogous compounds, the
expected spectral data are presented below.

Predicted NMR Data

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift (5,

Proton Assignment Multiplicity Integration
ppm)

-C(CH3)3 ~1.45 s 9H

-CH2- (C2, C5) ~2.80 - 3.20 m 4H

-CH=CH- (C3, C4) ~5.70 s 2H

-NH- ~5.10 brs 1H

-COOH ~10-12 brs 1H

Table 2: Predicted *3C NMR Data (100 MHz, CDCls)

Carbon Assignment Chemical Shift (6, ppm)
-C(CHs)3 ~28.5

-C(CHs)3 ~80.0

-CH2- (C2, C5) ~45.0

C-NH (C1) ~65.0

-CH=CH- (C3, C4) ~128.0

-C=0 (Boc) ~155.0

-COOH ~176.0

Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data
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Adduct Calculated m/z
[M+H]* 228.1230
[M+Na]* 250.1049
[M-H]~ 226.1085

Data predicted based on molecular formula C11H17NOa.
Expected Fragmentation Pattern:

The primary fragmentation in ESI-MS/MS would involve the loss of the tert-butoxycarbonyl
group.

e Loss of isobutene (56 Da): A characteristic fragmentation of the Boc group, leading to a
protonated amino acid.

e Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate.
o Decarboxylation: Loss of CO2 (44 Da) from the carboxylic acid moiety.

Logical Workflow and Pathway Diagrams
Structural Elucidation Workflow

The logical process for determining the structure of 1-((tert-
Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is outlined below.
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Workflow for Structural Elucidation.

Synthesis Pathway

While multiple synthetic routes exist, a common approach for the synthesis of this compound is
outlined below.
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A Potential Synthetic Pathway.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1278404/docs?utm_src=pdf-body-img#in-depth-technical-guide-structural-elucidation-of-cas-number-213316-20-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Application in Drug Development

Amino acids with unnatural structures, such as 1-((tert-Butoxycarbonyl)amino)cyclopent-3-
enecarboxylic acid, are valuable building blocks in medicinal chemistry. The cyclopentene
scaffold provides conformational rigidity, which can be advantageous for designing molecules
that bind to specific biological targets with high affinity and selectivity. The Boc-protecting group
is standard in peptide synthesis, allowing for the controlled, stepwise assembly of complex
peptide-based drugs or peptidomimetics. The carboxylic acid and amino functionalities provide
handles for further chemical modification and conjugation to other molecules.

Conclusion

The structural elucidation of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
(CAS 213316-20-2) is readily achievable through standard spectroscopic techniques. The
combination of NMR spectroscopy and mass spectrometry provides a complete picture of the
molecular structure, confirming the connectivity and elemental composition. This well-
characterized building block serves as a valuable tool for researchers in the field of drug
discovery and development, enabling the synthesis of novel and conformationally constrained
bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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